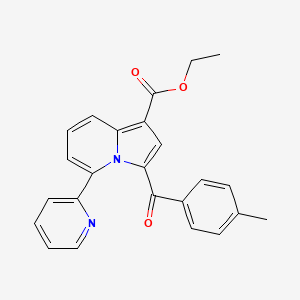
2,3,4,5-Tetramethylhexa-2,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetramethylhexa-2,4-diene is an organic compound with the molecular formula C10H18. It is a type of diene, which means it contains two double bonds. This compound is characterized by its four methyl groups attached to the hexadiene backbone, making it a highly substituted diene. The presence of these methyl groups influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetramethylhexa-2,4-diene can be achieved through various methods. One common approach involves the alkylation of a suitable diene precursor with methylating agents. For instance, starting from 2,4-hexadiene, methyl groups can be introduced at the 2, 3, 4, and 5 positions using reagents such as methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the selective methylation of the diene precursor. The reaction conditions typically include elevated temperatures and pressures to optimize the reaction rate and product formation.
化学反応の分析
Types of Reactions
2,3,4,5-Tetramethylhexa-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds can yield saturated hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Halogenating agents like bromine can be used to introduce halogen atoms into the molecule.
Major Products
Oxidation: Epoxides or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
2,3,4,5-Tetramethylhexa-2,4-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions to understand the specificity and mechanism of enzymes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2,3,4,5-Tetramethylhexa-2,4-diene involves its interaction with various molecular targets. The double bonds in the compound can participate in reactions with electrophiles, leading to the formation of new chemical bonds. The methyl groups can influence the reactivity and stability of the intermediates formed during these reactions. The pathways involved typically include electrophilic addition and substitution reactions, which are facilitated by the electron-rich nature of the diene.
類似化合物との比較
Similar Compounds
1,3-Hexadiene: A less substituted diene with two double bonds separated by a single carbon atom.
1,5-Hexadiene: An isolated diene with two double bonds separated by three carbon atoms.
2,4-Hexadiene: A conjugated diene similar to 2,3,4,5-Tetramethylhexa-2,4-diene but with fewer methyl groups.
Uniqueness
This compound is unique due to its high degree of methyl substitution, which affects its chemical properties and reactivity
特性
CAS番号 |
1114-06-3 |
|---|---|
分子式 |
C10H18 |
分子量 |
138.25 g/mol |
IUPAC名 |
2,3,4,5-tetramethylhexa-2,4-diene |
InChI |
InChI=1S/C10H18/c1-7(2)9(5)10(6)8(3)4/h1-6H3 |
InChIキー |
OXAOLOBMDYZLOB-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C)C(=C(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B11938282.png)




![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11938316.png)
![N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B11938322.png)

![5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one](/img/structure/B11938334.png)
![2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid](/img/structure/B11938339.png)


